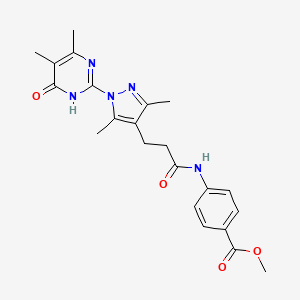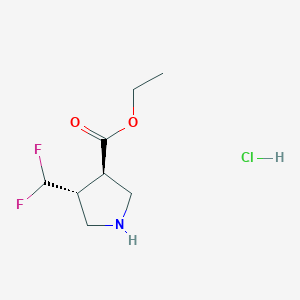
N-(3-fluoro-4-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H20FN3O4S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Characterization and Potential Therapeutic Applications
N-(3-fluoro-4-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide, due to its structural characteristics, is a subject of pharmacological studies for identifying its receptor affinities and therapeutic potential. For example, compounds with similar structures have been characterized for their affinity towards κ-opioid receptors (KORs), showing promising results as potential treatments for conditions such as depression and addiction disorders (Grimwood et al., 2011). These studies have revealed the compound's selectivity and efficacy in vivo, providing a foundation for further research into its utility in treating various neurological conditions.
Anticonvulsant Activity
Research has also extended into the anticonvulsant properties of compounds structurally related to N-(3-fluoro-4-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide. Studies have shown that these compounds exhibit significant protection in animal models of epilepsy, suggesting a potential role in the development of new antiepileptic drugs (Obniska et al., 2015).
Imaging and Diagnostic Applications
The synthesis and biological evaluation of fluorinated derivatives have been explored for imaging purposes, particularly in positron emission tomography (PET) to study peripheral benzodiazepine receptors (PBRs). These studies aim to develop novel imaging agents that can help in the diagnosis and monitoring of neurodegenerative disorders, leveraging the high affinity and selectivity of such compounds (Fookes et al., 2008).
Analytical and Sensor Applications
Another avenue of research involves the development of chemosensors for detecting metal ions in biological and aqueous samples. For instance, compounds with similar structural frameworks have been used to create sensors for zinc ions, highlighting their potential for environmental monitoring and health applications (Park et al., 2015).
Synthesis of Fluorinated Derivatives
The chemical versatility of N-(3-fluoro-4-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide allows for the synthesis of fluorinated derivatives, which have applications in the development of Sigma-1 receptor modulators. Such research contributes to the understanding of the compound's pharmacodynamics and the exploration of new therapeutic pathways (Kuznecovs et al., 2020).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-13-4-5-14(10-16(13)19)20-17(23)12-21-11-15(6-7-18(21)24)27(25,26)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDLCMPGXDUIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-cyanophenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2575142.png)


![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2575148.png)

![2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2575150.png)


![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2575157.png)
